N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide
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Overview
Description
N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide is a compound belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide typically involves the reaction of 4-(benzyloxy)aniline with 2-chloro-N-(2-hydroxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenyl oxides, while reduction could produce benzyloxyphenyl alcohols.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes. This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- N-(4-(Benzyloxy)phenyl)-2-bromobenzamide
Uniqueness
N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide is unique due to its specific structural features, such as the benzyloxy group and the hydroxyethyl side chain. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
CAS No. |
921616-58-2 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c20-11-10-18-12-17(21)19-15-6-8-16(9-7-15)22-13-14-4-2-1-3-5-14/h1-9,18,20H,10-13H2,(H,19,21) |
InChI Key |
USXMUUJDNPWTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CNCCO |
Origin of Product |
United States |
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